Navenone A Navenone A Navenone A is a member of pyridines.
Brand Name: Vulcanchem
CAS No.: 62695-67-4
VCID: VC1872627
InChI: InChI=1S/C15H15NO/c1-14(17)9-6-4-2-3-5-7-10-15-11-8-12-16-13-15/h2-13H,1H3/b4-2+,5-3+,9-6+,10-7+
SMILES: CC(=O)C=CC=CC=CC=CC1=CN=CC=C1
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol

Navenone A

CAS No.: 62695-67-4

Cat. No.: VC1872627

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Navenone A - 62695-67-4

Specification

CAS No. 62695-67-4
Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
IUPAC Name (3E,5E,7E,9E)-10-pyridin-3-yldeca-3,5,7,9-tetraen-2-one
Standard InChI InChI=1S/C15H15NO/c1-14(17)9-6-4-2-3-5-7-10-15-11-8-12-16-13-15/h2-13H,1H3/b4-2+,5-3+,9-6+,10-7+
Standard InChI Key MJNYHZWCFFQCRW-ZUFLRRBNSA-N
Isomeric SMILES CC(=O)/C=C/C=C/C=C/C=C/C1=CN=CC=C1
SMILES CC(=O)C=CC=CC=CC=CC1=CN=CC=C1
Canonical SMILES CC(=O)C=CC=CC=CC=CC1=CN=CC=C1

Introduction

Chemical Structure and Properties

Molecular Structure

Navenone A (CAS: 62695-67-4) is characterized by a distinctive molecular structure featuring a tetraene system with four conjugated double bonds that connect a pyridine ring to a ketone functionality. The IUPAC name for this compound is (3E,5E,7E,9E)-10-pyridin-3-yldeca-3,5,7,9-tetraen-2-one, reflecting its structural arrangement with all trans configuration across the conjugated chain . This extended conjugation system contributes to the compound's unique chemical and spectroscopic properties, differentiating it from other members of the navenone family.

The molecular formula of Navenone A is C15H15NO with a molecular weight of 225.28 g/mol . The compound contains a pyridine ring, which is a key structural element distinguishing it from the related compounds Navenone B (which contains a benzene ring) and Navenone C (which features a phenol ring) .

Table 1: Chemical and Physical Properties of Navenone A

PropertyValue
Chemical FormulaC15H15NO
Molecular Weight225.28 g/mol
CAS Number62695-67-4
IUPAC Name(3E,5E,7E,9E)-10-pyridin-3-yldeca-3,5,7,9-tetraen-2-one
Chemical ClassPyridine derivative
Creation Date in PubChemOctober 26, 2006
Modification Date in PubChemApril 5, 2025

Spectroscopic Characteristics

The structural elucidation of Navenone A has been accomplished through extensive spectroscopic studies. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable in confirming the all-trans configuration of the tetraene system. The 1H NMR spectra (220 MHz) of Navenone A show well-resolved methyl groups and aromatic protons, while the olefinic protons of the tetraene system are closely spaced .

To overcome the challenges of analyzing the closely spaced olefinic protons, researchers have employed lanthanide shift reagents. Spectra recorded after sequential additions of Eu(fod)3 reagent in CDCl3 allowed for measurement of vicinal coupling constants and establishment of the stereochemical relationship between protons in the central tetraene system. All eight olefin protons exhibit a characteristic 15 Hz coupling constant, confirming the all-trans configuration of the tetraene system .

Lanthanide induced shift (LIS) studies have provided additional structural insights, demonstrating that both oxygen and nitrogen atoms in Navenone A function as complexing sites for the lanthanide reagent. This behavior contrasts with Navenone B, where only the oxygen atom serves as a complexation site .

Comparative Analysis with Related Navenones

Structural Relationships

Navenone A is part of a small family of compounds including Navenones B and C, which share a common tetraene-ketone backbone but differ in their terminal aromatic rings. The structural relationships among these compounds provide valuable insights into their biosynthetic pathways and ecological roles.

Table 2: Comparative Analysis of Navenones A, B, and C

PropertyNavenone ANavenone BNavenone C
Molecular FormulaC15H15NOC16H16OC16H16O2
Molecular Weight225.28 g/mol224.30 g/mol240.30 g/mol
Terminal RingPyridineBenzenePhenol
Natural Abundance Ratio421
CAS Number62695-67-462695-68-562695-69-6
IUPAC Name(3E,5E,7E,9E)-10-pyridin-3-yldeca-3,5,7,9-tetraen-2-one(3E,5E,7E,9E)-10-phenyldeca-3,5,7,9-tetraen-2-one(3E,5E,7E,9E)-10-(4-hydroxyphenyl)deca-3,5,7,9-tetraen-2-one

Biosynthetic Relationships

Research on the regeneration of navenones in Navanax inermis has revealed interesting biosynthetic relationships among the compounds. When animals were allowed to regenerate their alarm secretions after depletion, the ratio of navenones shifted significantly from the natural 4:2:1 (A:B:C) pattern. Initially, Navenone C was produced in higher quantities with little or no Navenone A. Over time, the quantity of Navenone A gradually increased .

This observation supports a biosynthetic hypothesis whereby the phenol ring in Navenone C serves as a precursor to the benzene and pyridine rings in Navenones B and A, respectively. The progressive conversion from Navenone C to Navenone A suggests a phenol→benzene→pyridine biogenetic pathway .

Biological Role and Ecological Function

Occurrence in Nature

Navenone A is naturally produced by the marine opisthobranch mollusk Navanax inermis, where it serves as a key component of the animal's defensive chemical arsenal. In natural populations, Navenone A is the most abundant of the three related navenones, with the compounds occurring in a ratio of approximately 4:2:1 (A:B:C) .

The secretion containing Navenone A can be obtained from these animals without damage by irritating the sensitive anterior portion of the animal. With proper feeding on accepted food sources, the navenones can be regenerated in approximately three days, although with altered proportions as noted above .

Function as an Alarm Pheromone

Navenone A functions primarily as an alarm pheromone, a chemical signal that alerts other individuals of the same species to potential danger. When released into the surrounding environment, Navenone A and its related compounds induce a trail-breaking alarm response in other individuals of Navanax inermis .

The alarm pheromone function provides a critical defensive mechanism for these marine mollusks, allowing for rapid communication of threat information within a population. This chemical signaling system represents an important adaptation for survival in the marine environment, where visual and auditory communication may be limited or less effective .

Biosynthesis and Metabolism

SampleAmountActivity (dpm)Incorporation (%)
Initial dose-1.55 × 10^6-
Total secretion-19,9181.28
Navenone B6 mg7460.05
Navenone C2 mg4,3260.28

Structure-Activity Relationships

The structural differences between Navenones A, B, and C appear to influence their biological activities and roles within the defensive secretion. The predominance of Navenone A in natural populations (4:2:1 ratio of A:B:C) suggests that the pyridine-containing structure may confer certain advantages for alarm signaling or other defensive functions .

The presence of minor compounds in the natural secretion, including 3-methyl derivatives and 3,5-di-cis analogs of Navenones A and B, indicates additional complexity in the biosynthetic pathways and potentially diversified biological roles for these structural variants .

Chemical Synthesis

Synthetic Approaches

Several approaches have been developed for the synthesis of Navenone A, addressing the challenges of constructing the all-trans tetraene system with the appropriate stereochemistry.

One reported method involves a one-pot reaction using a powerful polyvinylogation reagent, 6-lithio-1-methoxyhexa-1,3,5-triene. This approach provides an efficient route to the complex polyene structure while maintaining the required stereochemistry .

Another synthetic strategy employs arsonium salt intermediates for constructing the conjugated polyene system. In the presence of K2CO3, aldehydes can be condensed with arsonium bromide at 0-3°C to give exclusively ω-substituted polyenones in good yields. This procedure has been successfully applied to the synthesis of Navenone A .

More recent approaches have explored alternative methods for constructing conjugated polyene systems, including unstrained C–C bond activation strategies involving alkenyl(sp2)–C(O) bonds for olefination of enones via vinyl palladium species .

Significance and Applications

Ecological Significance

The study of Navenone A and related compounds has contributed significantly to understanding chemical communication and defensive strategies in marine organisms. As an alarm pheromone, Navenone A represents an important example of chemical ecology in action, demonstrating how secondary metabolites can serve as sophisticated signaling molecules in complex ecological interactions .

Chemical and Synthetic Significance

From a synthetic chemistry perspective, Navenone A presents interesting challenges related to the construction of conjugated polyene systems with defined stereochemistry. The development of efficient synthetic routes to Navenone A has contributed to the advancement of methodologies for stereocontrolled synthesis of polyene natural products .

The structural features of Navenone A, particularly its all-trans tetraene system and pyridine moiety, make it a valuable target for studying structure-activity relationships and developing new synthetic approaches to complex natural products .

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